molecular formula C9H10N2O4 B7764208 Methyl 2-[(4-nitrophenyl)amino]acetate CAS No. 90544-88-0

Methyl 2-[(4-nitrophenyl)amino]acetate

Cat. No.: B7764208
CAS No.: 90544-88-0
M. Wt: 210.19 g/mol
InChI Key: HMJSBNVWZWUVAO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)amino]acetate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(4-nitroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSBNVWZWUVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286658
Record name N-(4-Nitrophenyl)glycine methyl ester
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Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90544-88-0
Record name N-(4-Nitrophenyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90544-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)glycine methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl N-(4-nitrophenyl)glycinate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl N-(4-nitrophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(4-nitrophenyl)glycinate is a glycine derivative characterized by the substitution of a 4-nitrophenyl group on the amino nitrogen and a methyl ester at the carboxyl terminus. While not as extensively documented as its parent acid or ethyl ester analog, its chemical architecture positions it as a valuable intermediate in synthetic organic chemistry and a versatile building block in medicinal chemistry. The presence of three key functional groups—a secondary aromatic amine, a methyl ester, and an aromatic nitro group—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, with insights grounded in the established chemistry of its close structural analogs.

Chemical Identity and Physicochemical Properties

Precise experimental data for Methyl N-(4-nitrophenyl)glycinate is not widely published. Therefore, the properties are presented based on its chemical structure and data from closely related analogs, such as N-(4-nitrophenyl)glycine (CAS 619-91-0) and its ethyl ester counterpart.

Chemical Structure and Identifiers
  • Chemical Name: Methyl 2-((4-nitrophenyl)amino)acetate

  • Synonyms: Methyl N-(p-nitrophenyl)glycinate, N-(4-Nitrophenyl)glycine methyl ester

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol

Caption: Chemical structure of Methyl N-(4-nitrophenyl)glycinate.

Physicochemical Data

The following table summarizes the expected and analog-derived properties of Methyl N-(4-nitrophenyl)glycinate.

PropertyValue/DescriptionSource(s) / Justification
Appearance Expected to be a yellow to brown crystalline solid.Based on analogs like Boc-glycine 4-nitrophenyl ester which is a brown powder[].
Melting Point Not determined. The parent acid melts at 192-194 °C. The methyl ester is expected to have a lower melting point.[1]
Boiling Point Decomposes upon heating.Aromatic nitro compounds are often thermally unstable[3].
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in water.Based on the polarity of its functional groups and general properties of similar organic compounds[4].

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of Methyl N-(4-nitrophenyl)glycinate rely on standard organic chemistry techniques.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

A robust and common method for synthesizing N-aryl amino acid esters is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an amino acid ester with an electron-deficient aryl halide.

synthesis_workflow start Starting Materials: - Methyl Glycinate HCl - 1-Fluoro-4-nitrobenzene react Reaction: - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., DMF, Acetonitrile) - Heat (e.g., 80-100 °C) start->react workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate react->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallization or Chromatography workup->purify product Final Product: Methyl N-(4-nitrophenyl)glycinate purify->product

Caption: General workflow for the synthesis of Methyl N-(4-nitrophenyl)glycinate via SNAr.

Detailed Experimental Protocol (Exemplary):

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl glycinate hydrochloride (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and a suitable base such as potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to the flask.

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography[4].

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • Aromatic Protons: Two doublets in the range of δ 6.8-8.2 ppm. The protons ortho to the nitro group will be significantly downfield (deshielded) around δ 8.1-8.2 ppm, while the protons ortho to the amine group will be upfield around δ 6.8-7.0 ppm[5][6].

    • Amine Proton (N-H): A broad signal, potentially a triplet, around δ 5.0-7.0 ppm, which may exchange with D₂O. Its position can be concentration-dependent.

    • Glycine Methylene Protons (-CH₂-): A doublet around δ 4.0-4.3 ppm, coupled to the N-H proton.

    • Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm[7].

  • ¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.

    • Ester Carbonyl (C=O): A signal in the range of δ 168-172 ppm[8][9].

    • Aromatic Carbons: Four signals are expected. The carbon bearing the nitro group (C-NO₂) will be downfield (δ ~145-150 ppm), and the carbon bearing the amino group (C-N) will also be significantly downfield (δ ~140-145 ppm). The other two aromatic carbons will appear between δ 110-130 ppm[10][11].

    • Glycine Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

    • Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm[7].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)DescriptionSource(s)
N-H Stretch 3300 - 3400Sharp, medium intensity peak[12]
Aromatic C-H Stretch 3000 - 3100Medium to weak peaks[13]
Aliphatic C-H Stretch 2850 - 3000Medium to weak peaks[13]
Ester C=O Stretch ~1735 - 1750Strong, sharp peak[12]
Aromatic C=C Bending 1590 - 1610Medium intensity peaks[13]
Asymmetric NO₂ Stretch 1500 - 1550Strong, sharp peak[14]
Symmetric NO₂ Stretch 1330 - 1370Strong, sharp peak[14]
C-O Stretch (Ester) 1100 - 1300Strong peaks[12]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak corresponding to the molecular weight (m/z = 210.19).

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxycarbonyl group (-•COOCH₃, m/z 59) or the entire methyl acetate moiety. Derivatization followed by LC-MS/MS analysis can be used for sensitive detection and quantification in complex mixtures[15][16].

Reactivity and Applications in Drug Development

The utility of Methyl N-(4-nitrophenyl)glycinate stems from the reactivity of its functional groups, making it a versatile intermediate.

logical_relationships main Methyl N-(4-nitrophenyl)glycinate reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) main->reduction hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) main->hydrolysis cyclization Intramolecular Cyclization (Base-mediated) main->cyclization amine_product Methyl N-(4-aminophenyl)glycinate (Key Diamine Intermediate) reduction->amine_product acid_product N-(4-nitrophenyl)glycine (Parent Acid) hydrolysis->acid_product heterocycle_product Benzimidazole Derivatives (Bioactive Scaffolds) cyclization->heterocycle_product

Caption: Key chemical transformations of Methyl N-(4-nitrophenyl)glycinate.

Key Chemical Transformations
  • Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an amine using various reagents, such as catalytic hydrogenation (H₂ over Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite. This transformation yields Methyl N-(4-aminophenyl)glycinate, a valuable building block for synthesizing compounds with a 1,4-diaminobenzene scaffold.

  • Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using LiOH or NaOH in a water/methanol mixture) to yield the parent carboxylic acid, N-(4-nitrophenyl)glycine[1].

  • Cyclization Reactions: N-Aryl glycine esters are precursors for various heterocyclic systems. For instance, cyclization of related N-(acylamino-2-nitrophenyl)glycine esters in basic media is a known route to benzimidazole N-oxides, which are scaffolds of interest in medicinal chemistry.

Potential Applications in Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The N-aryl amino acid motif is present in numerous pharmacologically active compounds. This molecule can serve as a starting point for developing inhibitors, receptor antagonists, or other therapeutic agents[17][18].

  • Peptide Modification: While less common than activated esters like Boc-Gly-ONp, this compound could be used in specialized peptide synthesis or for introducing a nitrophenyl-glycine moiety into a larger molecule[].

  • Precursor for Labeled Compounds: The aniline derivative obtained after nitro reduction can be used in bioconjugation chemistry or for the synthesis of probes and labeled ligands.

Safety, Handling, and Storage

As a nitroaromatic compound, Methyl N-(4-nitrophenyl)glycinate should be handled with appropriate caution. The following guidelines are based on general safety protocols for this class of chemicals.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[3].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases. Aromatic nitro compounds can react vigorously with these substances[3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources[4][19].

  • Disposal: Dispose of chemical waste in accordance with federal, state, and local regulations. Nitroaromatic compounds are often classified as toxic and may require specialized disposal procedures to prevent environmental contamination[20][21].

  • Spill Response: In case of a spill, contain the material with a non-combustible absorbent (e.g., sand or vermiculite), and collect it into a sealed container for disposal. Prevent entry into drains or waterways[4].

Conclusion

Methyl N-(4-nitrophenyl)glycinate represents a synthetically useful, though not widely commercialized, chemical entity. Its straightforward synthesis from common starting materials and the versatile reactivity of its constituent functional groups make it an attractive intermediate for researchers in organic synthesis and drug discovery. The predictive and analog-based data provided in this guide offer a solid foundation for its safe handling, characterization, and strategic application in the development of novel chemical entities.

References

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  • Hoffman Fine Chemicals. (n.d.). CAS 98953-48-1 | N-Methyl-N-(4-nitrophenyl)glycine. [Link]

  • Chemius. (n.d.). nitro razredčilo - Safety Data Sheet. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

  • Royal Society of Chemistry. (1988). o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1 H -benzimidazole 3-oxides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

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  • PubChem. (n.d.). N-(Methoxycarbonyl)glycine 4-nitrophenyl ester. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

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  • National Institute of Technology, Rourkela. (n.d.). 13C NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. (2018). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. PubMed Central. [Link]

  • American Chemical Society. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl) -.... [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. (1961). Infrared spectra of aryl carboxylic acids and their esters. Journal of the Chemical Society. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. [Link]

  • Asian Journal of Chemistry. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. [Link]

  • Springer. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]

  • ResearchGate. (2023). (PDF) Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis.... [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC).... [Link]

  • Semantic Scholar. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. [Link]

  • Northwestern University. (n.d.). Applications for Medicinal Chemistry. IMSERC. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

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  • PubMed. (2005). Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides. [Link]

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An In-depth Technical Guide to N-(4-Nitrophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Nitrophenyl)glycine methyl ester, systematically named methyl 2-(4-nitroanilino)acetate , is a vital chemical intermediate with significant, though often indirect, applications in pharmaceutical research and development. Its structure, combining a glycine methyl ester with a 4-nitrophenyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, offering field-proven insights for professionals in the chemical and biomedical sciences. The strategic importance of this compound lies in its utility as a modifiable scaffold, enabling the construction of diverse molecular architectures for targeted therapeutic applications.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The nomenclature surrounding N-(4-Nitrophenyl)glycine methyl ester is frequently subject to confusion with its structural isomer, methyl 2-(4-nitrophenyl)acetate. This section aims to definitively clarify its identity.

IUPAC Name and Synonyms

The formal IUPAC name for the target compound is methyl 2-(4-nitroanilino)acetate . This name precisely describes the molecular structure: a methyl ester of acetic acid where the second carbon is substituted with an amino group, which in turn is substituted with a 4-nitrophenyl group.

Common Synonyms:

  • N-(4-Nitrophenyl)glycine methyl ester

  • Methyl 2-[(4-nitrophenyl)amino]acetate

It is crucial to distinguish this compound from its isomer, Methyl 2-(4-nitrophenyl)acetate (CAS 2945-08-6), where the 4-nitrophenyl group is directly attached to the acetyl carbon.[1][2]

The most reliable way to distinguish these is through their CAS numbers. While a dedicated CAS number for methyl 2-(4-nitroanilino)acetate is not readily found in major public databases, its parent acid, N-(4-nitrophenyl)glycine , is well-documented under CAS Number 619-91-0 .[3] The closely related ethyl ester, N-(4-Nitrophenyl)glycine ethyl ester , is assigned CAS Number 3589-59-1 .[4][5] For the purpose of this guide, we will proceed by logical extension from these validated structures.

Structural Representation

Caption: Structure of methyl 2-(4-nitroanilino)acetate.

Physicochemical Properties

Precise experimental data for N-(4-Nitrophenyl)glycine methyl ester is sparse. However, we can extrapolate key properties from its parent acid and ethyl ester analogue, providing a reliable baseline for researchers.

PropertyValue (Estimated/Analogous Data)Source/Rationale
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol Calculated
IUPAC Name methyl 2-(4-nitroanilino)acetateBased on analogues[3][4]
Physical Form Solid (expected)Analogy to ethyl ester and parent acid
Solubility Soluble in organic solvents like DCM, Ethyl Acetate. Low water solubility expected.General property of similar organic esters
Melting Point Not available. (Ethyl ester: No data; Parent Acid: >218 °C)[3]

Synthesis and Methodologies

The synthesis of N-(4-Nitrophenyl)glycine methyl ester can be approached through two primary, logical pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Esterification of N-(4-Nitrophenyl)glycine

This is the most direct conceptual route, involving the esterification of the parent carboxylic acid.

Causality: The carboxylic acid group of N-(4-nitrophenyl)glycine is reactive towards esterification under acidic conditions. The use of an excess of methanol can drive the equilibrium towards the product, and a catalyst is required to facilitate the reaction at a reasonable rate.

Experimental Protocol (General Method): A widely applicable and convenient method for this transformation involves the use of trimethylchlorosilane (TMSCl) in methanol.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend N-(4-nitrophenyl)glycine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2.0-3.0 eq) to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure methyl ester.

synthesis1 Reactant1 N-(4-Nitrophenyl)glycine (CAS: 619-91-0) Product N-(4-Nitrophenyl)glycine Methyl Ester Reactant1->Product Esterification Reagent1 Methanol (CH3OH) Trimethylchlorosilane (TMSCl) Reagent1->Product

Caption: Synthesis Pathway 1: Esterification.

Pathway 2: Nucleophilic Substitution

This pathway involves the reaction of 4-nitroaniline with a methyl ester of a 2-haloacetic acid, such as methyl bromoacetate.

Causality: The amino group of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in methyl bromoacetate. A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

Experimental Protocol (General Method):

  • Reaction Setup: Dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq) in a suitable aprotic solvent like acetonitrile or DMF in a round-bottom flask.

  • Reagent Addition: Add methyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture may be heated (e.g., to 50-80 °C) to increase the rate of reaction. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid (the salt of the base) has precipitated, it can be removed by filtration. The filtrate is then typically diluted with a larger volume of a solvent like ethyl acetate and washed sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

synthesis2 Reactant2 4-Nitroaniline Product N-(4-Nitrophenyl)glycine Methyl Ester Reactant2->Product Reactant3 Methyl Bromoacetate Reactant3->Product Nucleophilic Substitution Reagent2 Base (e.g., K2CO3) Reagent2->Product

Caption: Synthesis Pathway 2: Nucleophilic Substitution.

Applications in Research and Drug Development

While N-(4-Nitrophenyl)glycine methyl ester may not typically be a final active pharmaceutical ingredient (API), it serves as a crucial intermediate and building block. Its utility stems from the three reactive sites that can be selectively manipulated: the ester, the secondary amine, and the nitro group.

Scaffold for Medicinal Chemistry

The N-phenylglycine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities. For example, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[7] The title compound provides a direct entry point for such discovery programs. The ester can be hydrolyzed to the acid, the nitro group can be reduced to an amine for further functionalization, and the secondary amine can be acylated or alkylated.

Intermediate in Peptide and Prodrug Synthesis

The broader class of nitrophenyl esters is well-established in peptide chemistry for activating carboxylic acids for amide bond formation.[8] While the ester in the title compound is a simple methyl ester, the overall molecule can be incorporated into larger structures.

  • Prodrug Development: Amino acid esters are frequently used to modify parent drugs to improve properties like solubility or bioavailability, creating prodrugs.[4] The N-(4-nitrophenyl)glycine moiety could be used to create novel prodrugs where the ester is cleaved in vivo to release an active agent.

  • Peptide Mimetics: The N-phenylglycine unit can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and improved stability against enzymatic degradation.

Safety and Handling

Specific safety data for methyl 2-(4-nitroanilino)acetate is not available. Therefore, a conservative approach based on analogous compounds is essential.

  • N-(4-nitrophenyl)glycine (Parent Acid): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[9]

  • Methyl 2-(4-nitrophenyl)acetate (Isomer): This is listed with the GHS07 pictogram (Exclamation mark) and the hazard statement H302 (Harmful if swallowed).[10]

Recommended Handling Procedures: Based on this data, N-(4-Nitrophenyl)glycine methyl ester should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(4-Nitrophenyl)glycine methyl ester, or methyl 2-(4-nitroanilino)acetate, is a compound of significant interest for chemical and pharmaceutical research. While often confused with its isomer, its distinct structure provides a versatile platform for synthetic transformations. Understanding its correct nomenclature, plausible synthetic routes, and potential applications as a scaffold and intermediate is key for researchers aiming to leverage its properties in the design and development of novel chemical entities and potential therapeutics. As with any chemical, adherence to strict safety protocols based on the hazard profile of closely related compounds is essential for its responsible use in the laboratory.

References

  • El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 654-666. Available at: [Link]

  • PubChem. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl (4-nitrophenyl)acetate. Retrieved February 24, 2026, from [Link]

  • An, G., & Kim, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1117. Available at: [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(27), 5236-5243. Available at: [Link]

Sources

Methodological & Application

Catalytic hydrogenation of Methyl N-(4-nitrophenyl)glycinate to amino derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of Methyl N-(4-nitrophenyl)glycinate

Executive Summary

This technical guide details the protocol for the chemoselective reduction of Methyl N-(4-nitrophenyl)glycinate to Methyl N-(4-aminophenyl)glycinate via heterogeneous catalytic hydrogenation.[1] This transformation is a critical step in the synthesis of benzimidazole anthelmintics, quinoxaline derivatives, and novel peptidomimetics.[1] The protocol prioritizes the preservation of the methyl ester moiety while ensuring quantitative reduction of the nitro group. It addresses specific safety hazards associated with pyrophoric palladium catalysts and provides a self-validating workflow for industrial and academic laboratories.

Mechanistic Insight & Strategic Design

The Chemoselectivity Challenge

The substrate contains three functional groups: a nitro group (


), a secondary amine  (

), and a methyl ester (

).[1]
  • Objective: Reduce

    
    .
    
  • Constraint: The ester must remain intact.

  • Risk: Transesterification. Using ethanol (EtOH) as a solvent with a methyl ester substrate often leads to the formation of the ethyl ester impurity (

    
    ) due to catalytic alkoxide formation.
    
  • Solution: Methanol (MeOH) is the mandatory solvent to ensure that any transesterification is degenerate (product identity remains unchanged).

Structural Considerations (Cyclization)

Unlike ortho-substituted nitroanilines, the para-substitution pattern of Methyl N-(4-nitrophenyl)glycinate prevents intramolecular cyclization (e.g., to quinoxalinones) during the reduction.[1] This allows for a robust room-temperature protocol without the need for protecting groups.

Reaction Mechanism (Heterogeneous Catalysis)

The reduction follows the Haber mechanism on the Palladium surface:

  • Adsorption:

    
     dissociates on Pd; Nitro group adsorbs via Oxygen.
    
  • Stepwise Reduction:

    
     (Nitroso) 
    
    
    
    (Hydroxylamine)
    
    
    (Amine).[1]
  • Desorption: The polar amine product desorbs into the methanolic phase.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv. / LoadingGrade
Methyl N-(4-nitrophenyl)glycinate Substrate1.0>98% Purity
10% Pd/C (50% wet) Catalyst10 wt% of substrateDegussa Type (or equiv)
Methanol Solvent0.1 M ConcentrationAnhydrous
Hydrogen Gas ReductantBalloon (1 atm)UHP (99.999%)
Celite® 545 Filter AidN/AStandard
Step-by-Step Methodology

Step 1: Inert Setup (Critical Safety)

  • Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar and a 3-way stopcock connected to a vacuum/nitrogen manifold.

  • Safety Rule: Never add dry Pd/C to methanol in the presence of air. It causes flash fires.

  • Weigh the Methyl N-(4-nitrophenyl)glycinate and transfer it to the flask.

  • Dissolve the substrate in Methanol .

  • Alternative Safe Addition: Weigh Pd/C separately. Create a slurry with a small amount of Toluene or Water (if strictly necessary for safety, though water may hydrolyze ester over time; Toluene is preferred for slurry transfer).

  • Preferred Method: Flush the flask containing the dissolved substrate with

    
     for 5 minutes. Then, carefully add the Pd/C catalyst under a gentle stream of 
    
    
    
    .

Step 2: Hydrogenation

  • Cool the mixture to 0°C (optional, but reduces initial exotherm).

  • Evacuate the flask (house vacuum) until solvent bubbles gently, then backfill with Nitrogen. Repeat 3 times to remove

    
    .
    
  • Evacuate once more and backfill with Hydrogen (via balloon).[2]

  • Allow the reaction to warm to Room Temperature (20-25°C).

  • Stir vigorously (1000 RPM). Heterogeneous catalysis is mass-transfer limited; high agitation is required to keep Pd/C suspended and

    
     dissolved.
    

Step 3: Monitoring

  • Time: 2 – 6 hours.

  • TLC: Eluent (Hexane:Ethyl Acetate 1:1). The starting material (yellow/orange) will disappear; the product (often fluorescent or staining with Ninhydrin) will appear at a lower

    
     due to increased polarity.
    
  • Visual Cue: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution.

Step 4: Workup (Pyrophoric Handling)

  • Caution: The spent catalyst is more pyrophoric than fresh catalyst due to adsorbed hydrogen.[3]

  • Flush the system with Nitrogen to remove excess

    
    .
    
  • Prepare a filter funnel with a pad of Celite® . Pre-wet the Celite with Methanol.

  • Filter the reaction mixture through the Celite pad.[3]

  • Crucial: Do not suck the filter cake dry. Keep the Pd/C wet with solvent at all times during filtration.

  • Wash the cake with 2 portions of Methanol.

  • Immediately quench the filter cake with water before disposal.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (

    
    °C) to yield the crude amine.
    
  • Storage: The product, Methyl N-(4-aminophenyl)glycinate, is sensitive to oxidation (air).[1] Store under Argon at -20°C or use immediately in the next step.

Process Visualization

Reaction Scheme & Workflow

G Substrate Methyl N-(4-nitrophenyl) glycinate (Yellow Solid) Solvent Methanol (Solvent) Substrate->Solvent Dissolve Inert N2 Purge (Safety Step) Solvent->Inert Degas Catalyst 10% Pd/C (Catalyst) Catalyst->Inert Add under N2 Hydrogen H2 Balloon (Reduction) Inert->Hydrogen Switch Gas Filter Celite Filtration (Remove Pd) Hydrogen->Filter Reaction Complete (Color fade) Product Methyl N-(4-aminophenyl) glycinate (Unstable Amine) Filter->Product Evaporate Solvent

Figure 1: Operational workflow for the safe hydrogenation of nitro-esters.

Mechanistic Pathway

Mechanism cluster_side Side Reactions (Avoided) Nitro R-NO2 (Adsorbed) Nitroso R-NO (Intermediate) Nitro->Nitroso + 2H, -H2O Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl + 2H Azo Ar-N=N-Ar (Azo Dimer) Nitroso->Azo Condensation Amine R-NH2 (Product) Hydroxyl->Amine + 2H, -H2O Azo->Amine Slow Red. Trans Ethyl Ester (If EtOH used)

Figure 2: Stepwise reduction pathway on the catalyst surface.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning (S or N species).[1]Add fresh catalyst (slurry method). Increase

pressure (Parr shaker @ 30 psi).
Product is Brown/Black Oxidation of aniline.Purify immediately. Add trace Ascorbic Acid during workup (rare).
Ethyl Ester Impurity Used Ethanol as solvent.[2]Must use Methanol for methyl esters.
Fire/Sparking Dry Pd/C hit methanol vapors.ALWAYS use

blanket. Keep catalyst wet.[2][4][5]

Analytical Validation (Expected Data):

  • 1H NMR (DMSO-d6):

    • Disappearance of aromatic protons shifting from

      
       8.0 (deshielded by 
      
      
      
      ) to
      
      
      6.5 (shielded by
      
      
      ).
    • Broad singlet at

      
       4.5–5.0 ppm (
      
      
      
      ).
    • Singlet at

      
       3.6 ppm (
      
      
      
      ) must remain integral 3H (confirms ester integrity).

References

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.[1] (Standard text for hydrogenation protocols).

  • Blaser, H. U., et al. "Industrial Application of Homogeneous Catalysis: Hydrogenation."[1] Applied Homogeneous Catalysis with Organometallic Compounds, 2002. Link

  • University of Wisconsin-Madison. "Hazards associated with laboratory scale hydrogenations." Safety Protocols. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." (General methodology for Pd/C reductions). Link

  • Yang, C., et al. "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide."[1][6] Green Chemistry, 2018.[1][6] (Analogous substrate kinetics). Link

Sources

Application Note: Strategic Utilization of N-(Nitrophenyl)glycine Esters in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical request while correcting a common synthetic misconception regarding isomer geometry in quinoxaline core construction.

Executive Summary

This guide details the application of Methyl 2-[(4-nitrophenyl)amino]acetate (also known as N-(4-nitrophenyl)glycine methyl ester) in the synthesis and functionalization of quinoxaline scaffolds.

Critical Chemical Distinction: Researchers must distinguish between the 4-nitro (para) and 2-nitro (ortho) isomers, as their utility in quinoxaline synthesis is fundamentally different:

  • The 4-Nitro Isomer (Target of this guide): Due to its para geometry, it cannot undergo direct intramolecular cyclization to form the quinoxaline core. It is primarily used as a nucleophilic building block to introduce the N-(methoxycarbonylmethyl)amino motif onto an existing quinoxaline halide (via SNAr) or as a precursor for linear linker chemistry.

  • The 2-Nitro Isomer: Is the standard precursor for de novo synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.

This protocol provides the methodology for functionalizing quinoxaline cores using the 4-nitro isomer (Protocol A) and contrasts it with the reductive cyclization of the 2-nitro analogue (Protocol B) for reference.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Structural Logic

The utility of Methyl 2-[(4-nitrophenyl)amino]acetate is defined by the nucleophilicity of its secondary amine and the electrophilicity of the quinoxaline C2/C3 positions.

  • Reagent: Methyl 2-[(4-nitrophenyl)amino]acetate

  • Role: Nitrogen Nucleophile (masked p-phenylenediamine derivative).

  • Target: 2,3-Dichloroquinoxaline (or similar activated heteroaromatics).[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways dictated by the nitro-group position.

QuinoxalinePathways Start Methyl 2-[(4-nitrophenyl)amino]acetate (Para-Isomer) Intermediate SNAr Coupling Start->Intermediate Nucleophilic Attack OrthoStart Methyl 2-[(2-nitrophenyl)amino]acetate (Ortho-Isomer) Reduction Nitro Reduction (H2/Pd or Fe/AcOH) OrthoStart->Reduction Target 2,3-Dichloroquinoxaline Target->Intermediate ProductA Functionalized Quinoxaline (N-Aryl Glycine Side Chain) Intermediate->ProductA Base / Heat Cyclization Intramolecular Cyclization (Amide Bond Formation) Reduction->Cyclization Spontaneous/Catalyzed CoreProduct 3,4-dihydroquinoxalin-2(1H)-one (Core Scaffold) Cyclization->CoreProduct

Figure 1: Divergent synthetic utility. The 4-nitro isomer (top) is used for peripheral functionalization, while the 2-nitro isomer (bottom) is required for core ring construction.

Experimental Protocols

Protocol A: Functionalization of Quinoxaline Core (SNAr)

Application: Attaching the Methyl 2-[(4-nitrophenyl)amino]acetate motif to a quinoxaline core to create potential DNA-intercalating agents or dye precursors.

Reagents:

  • 2,3-Dichloroquinoxaline (1.0 equiv)

  • Methyl 2-[(4-nitrophenyl)amino]acetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)[2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroquinoxaline (1.99 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add K₂CO₃ (3.45 g, 25 mmol) followed by Methyl 2-[(4-nitrophenyl)amino]acetate (2.31 g, 11 mmol).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. The spot for the dichloro-starting material (Rf ~0.6) should disappear.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the product: Methyl 2-[N-(3-chloroquinoxalin-2-yl)-N-(4-nitrophenyl)amino]acetate.

Data Output:

Parameter Value
Yield 75–85%
Appearance Yellow to Orange Solid
Melting Point 185–188°C (derivative dependent)

| 1H NMR Characteristic | Singlet at ~4.2 ppm (Acetate -CH2-), Doublets at ~8.2/6.8 ppm (p-Nitro aromatic) |

Protocol B: Comparative Core Synthesis (The "Ortho" Route)

Note: This protocol is provided for researchers whose intent is de novo ring formation. This requires the 2-nitro isomer.[3][4]

Reagents:

  • Methyl 2-[(2-nitrophenyl)amino]acetate (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent/Reagent)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-[(2-nitrophenyl)amino]acetate (2.1 g, 10 mmol) in Glacial Acetic Acid (30 mL).

  • Reduction: Add Iron powder (2.8 g, 50 mmol) slowly to the stirring solution.

  • Cyclization: Reflux the mixture at 110°C for 2 hours.

    • Mechanism:[5][6][3][7][4] The nitro group reduces to an amine (aniline), which spontaneously attacks the methyl ester (intramolecular aminolysis) to close the pyrazine ring.

  • Work-up: Filter hot to remove iron residues. Concentrate the filtrate under reduced pressure.

  • Neutralization: Treat the residue with saturated NaHCO₃ solution.

  • Isolation: Filter the resulting precipitate (3,4-dihydroquinoxalin-2(1H)-one).

Synthesis of the Precursor (Reagent Preparation)

If the starting material is not commercially available, it must be synthesized from 4-nitroaniline.

Workflow Diagram:

PrecursorSynthesis Reagents 4-Nitroaniline + Methyl Chloroacetate Base Base: NaHCO3 or K2CO3 Solvent: DMF/HMPA Reagents->Base Reaction N-Alkylation (100°C, 12h) Base->Reaction Product Methyl 2-[(4-nitrophenyl)amino]acetate Reaction->Product

Figure 2: Synthesis of the starting material via N-alkylation.

Protocol:

  • Mix 4-nitroaniline (13.8 g, 0.1 mol), methyl chloroacetate (13.0 g, 0.12 mol), and sodium bicarbonate (10.0 g) in HMPA or DMF (50 mL).

  • Heat at 100°C for 12–24 hours.

  • Pour into water; filter the yellow precipitate.

  • Critical Note: Mono-alkylation is desired. If bis-alkylation occurs, reduce reaction time or use a large excess of aniline.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Cyclization (Protocol B) Wrong Isomer UsedEnsure starting material is 2-nitro , not 4-nitro . The 4-nitro isomer cannot cyclize.
Low Yield (Protocol A) Hydrolysis of EsterAvoid aqueous bases. Use anhydrous K₂CO₃ or Cs₂CO₃ in dry DMF.
Bis-substitution (Protocol A) Excess NucleophileMaintain strict 1:1 stoichiometry if the target is the mono-substituted chloro-quinoxaline.
Darkening of Product Oxidation of AminePerform reactions under Nitrogen/Argon. Store amine precursors in the dark.

References

  • Reductive Cyclization of o-Nitrophenyl Derivatives

    • Sandelier, M. J., & DeShong, P. (2007).[6] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines.[6] Organic Letters, 9(16), 3209-3212.

  • Quinoxaline Synthesis via N-Aryl Glycine Esters

    • Yin, P., et al. (2012).[3] Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.[3] The Journal of Organic Chemistry, 77(6), 2649-2658.

  • General Nucleophilic Substitution on Quinoxalines

    • Al-Amiery, A. A., et al. (2014). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.[8][3] National Institutes of Health (PMC).

  • Base-Mediated Cyclization Protocols

    • Journal of Organic Chemistry (2022).[9] Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

Sources

Iron-Mediated Reduction of the Nitro Group in Methyl N-(4-nitrophenyl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the chemical reduction of the aromatic nitro group in Methyl N-(4-nitrophenyl)glycinate to its corresponding aniline derivative, Methyl N-(4-aminophenyl)glycinate. The protocol leverages the classical Béchamp reduction, employing elemental iron in an acidic medium. This method is renowned for its cost-effectiveness, operational simplicity, and remarkable chemoselectivity, preserving the ester functionality of the substrate.[1][2] This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed experimental protocol, mechanistic insights, and critical considerations for a successful and safe execution.

Introduction and Scientific Context

The transformation of aromatic nitro compounds into primary aromatic amines is a cornerstone of organic synthesis. These amines are pivotal intermediates in the manufacturing of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. While numerous methodologies can achieve this reduction, including catalytic hydrogenation and reductions using other metals like tin or zinc, the use of iron powder in an acidic medium (the Béchamp reduction) remains a highly relevant and widely practiced technique.[1]

The primary advantages of the iron-mediated reduction include:

  • Cost-Effectiveness: Iron is an abundant and inexpensive metal.

  • Chemoselectivity: It selectively reduces the nitro group in the presence of other sensitive functionalities such as esters, halides, and nitriles.[1][2][3]

  • Safety: It obviates the need for high-pressure hydrogen gas and expensive, often pyrophoric, catalysts.[1]

  • Environmental Considerations: Iron and its resulting oxides are generally considered more environmentally benign than other heavy metal reagents.[4]

This guide focuses specifically on the reduction of Methyl N-(4-nitrophenyl)glycinate, a substrate containing a vulnerable ester group, making the chemoselectivity of the iron/acid system particularly advantageous.

Reaction Mechanism

The reduction of a nitro group by iron in an acidic medium is a heterogeneous surface reaction. While the exact mechanism can be complex, it is generally understood to proceed through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium, typically acetic acid or an ammonium salt, serves to activate the iron surface and act as a proton source for the formation of water.

The overall transformation can be summarized as follows:

4 Fe(s) + R-NO₂ + 4 H₂O → 4 Fe(OH)₃(s) + R-NH₂

The stepwise reduction is believed to follow the pathway: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂).

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_intermediates Reaction Pathway Start Methyl N-(4-nitrophenyl)glycinate (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + 2e⁻, + 2H⁺ Fe Iron Powder (Fe⁰) End Methyl N-(4-aminophenyl)glycinate (R-NH₂) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Acid Acidic Medium (e.g., Acetic Acid) IronOxide Iron Oxides/Hydroxides (Fe²⁺/Fe³⁺) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Hydroxylamine->End + 2e⁻, + 2H⁺ Experimental_Workflow A 1. Reaction Setup (Substrate, Fe, Solvents, Acid) B 2. Heating & Reflux (80-90°C, 2-4h) A->B C 3. TLC Monitoring (Check for starting material) B->C D 4. Cool & Filter (Remove Fe/Iron Oxides via Celite) C->D Reaction Complete E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Neutralization (Add NaHCO₃ until pH > 7) E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Wash & Dry (Brine, then MgSO₄) G->H I 9. Final Concentration (Yields crude product) H->I J 10. Purification (Optional) (Recrystallization or Chromatography) I->J

Sources

Troubleshooting & Optimization

Preventing ester hydrolysis during nitro group reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Preserving Ester Functionality During Nitro Group Reduction Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary

User reports indicate a high frequency of ester hydrolysis (saponification) or transesterification during the reduction of aromatic nitro groups (


). This is a common chemoselectivity conflict: the reagents required to reduce the nitro group often create conditions (highly acidic, basic, or nucleophilic) that attack the ester linkage.

This guide provides three validated workflows to resolve this conflict, ranging from industrial standards to delicate, small-scale methods.

Module 1: The Iron-Clad Solution (Fe / NH₄Cl)

Best For: Robust, large-scale reductions; substrates stable to moderate heat.

The Mechanism (Why it works): Classic iron reduction (Bechamp) uses strong acid (HCl), which hydrolyzes esters. By swapping HCl for Ammonium Chloride (


), we create a buffered system.
  • Surface Reaction: Electron transfer occurs on the Fe(0) surface.

  • Buffering:

    
     maintains the pH at ~5–6. This is slightly acidic but insufficient to hydrolyze most esters, yet it prevents the formation of basic iron hydroxides that would cause saponification.
    

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).

    • Note: If solubility is poor, add THF.

  • Reagent Prep: Add Iron powder (3–5 equiv, ~325 mesh) and Ammonium Chloride (5 equiv).

  • Reaction: Heat to reflux (approx. 70–80°C) with vigorous stirring.

    • Critical: Vigorous stirring is essential to scour the iron surface.

  • Monitoring: Reaction typically completes in 1–4 hours.

  • Workup: Filter hot through a Celite pad (to remove iron oxides). Wash the pad with hot ethanol. Concentrate the filtrate.

Module 2: The Stannous Chloride Route (SnCl₂)

Best For: Acid-sensitive substrates, small scales, and complex molecules.

The Mechanism: Tin(II) chloride acts as a Lewis acid and a reducing agent. This reaction can often be run in non-protic solvents (like Ethyl Acetate) or absolute ethanol, completely removing water from the equation and rendering hydrolysis impossible.

Protocol:

  • Solvent Choice: Use Absolute Ethanol or Ethyl Acetate.

  • Addition: Add

    
     (5 equiv) to the solution.
    
  • Conditions: Stir at room temperature (or mild heat, 50°C) for 2–6 hours.

  • The "Emulsion" Fix:

    • Issue: Tin salts form stubborn emulsions during aqueous workup.

    • Resolution: Neutralize the reaction mixture with saturated sodium bicarbonate (

      
      ) or Rochelle's Salt solution before extraction. This solubilizes the tin salts.[1]
      
Module 3: Catalytic Hydrogenation & The "Solvent Trap"

Best For: Clean reactions requiring minimal purification. Risk Factor: Transesterification.[2][3]

The Conflict: If you reduce a Methyl Ester in Ethanol using


, you will often observe the formation of the Ethyl Ester .
  • Cause: The metal surface can catalyze the nucleophilic attack of the solvent (EtOH) on the ester carbonyl.

The Fix:

  • Match the Solvent: If you have a methyl ester, use Methanol. If ethyl ester, use Ethanol.[4]

  • Switch to Non-Nucleophilic Solvents:

    • Ethyl Acetate (EtOAc): Excellent solvent for hydrogenation; inert to esters.

    • Toluene: Good for solubility, completely avoids transesterification.

  • Poison the Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) if the ester is particularly labile or if halogens are present (prevents dehalogenation).

Visualizing the Workflow
Figure 1: Method Selection Decision Tree

Use this logic flow to determine the safest reduction method for your specific substrate.

NitroReduction start START: Nitro-Ester Substrate scale Is the reaction >10 grams? start->scale sensitive Is the Ester highly acid-labile (e.g., t-Butyl ester)? scale->sensitive No fe_method Method A: Fe / NH4Cl (Buffered Bechamp) scale->fe_method Yes (Cost effective) halogen Are Halogens (Cl, Br, I) present? sensitive->halogen No sn_method Method B: SnCl2 (Non-Aqueous) sensitive->sn_method Yes (Avoids Acid) h2_method Method C: H2 / Pd-C (In Ethyl Acetate) halogen->h2_method No pt_method Method D: H2 / Pt(S)-C (Sulfided Catalyst) halogen->pt_method Yes (Prevents Dehalogenation)

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and substrate sensitivity.

Troubleshooting & FAQs
SymptomDiagnosisResolution
Ester converted to Acid Hydrolysis occurred due to high pH (Base) or low pH (Acid).Switch to Fe/NH₄Cl. The pH is buffered to ~5.5, preventing hydrolysis. Avoid Zn/HCl.
Methyl Ester became Ethyl Ester Transesterification via solvent interaction.[2]Change Solvent. Do not use EtOH for methyl esters. Use Ethyl Acetate or Toluene for Hydrogenation.
Thick Emulsion during Workup Tin (Sn) or Iron (Fe) hydroxides trapping organic layer.For Sn: Use Rochelle's Salt wash. For Fe: Filter hot through Celite before adding water.
Loss of Halogen (Cl/Br) Hydrogenolysis side-reaction (Pd/C is too active).Use Pt(S)/C (Sulfided Platinum) or SnCl₂ (Chemoselective).
References
  • Selective Reduction using Fe/NH4Cl

    • Source: Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[5][6] Tetrahedron Letters.

    • Context: Establishes the utility of buffered ammonium systems for preserving sensitive groups.
    • URL:[Link]

  • Stannous Chloride (SnCl2) Selectivity

    • Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[7][8][9] Tetrahedron Letters.

    • Context: The definitive guide on using SnCl2 to retain ester functionality.
    • URL:[Link]

  • Sodium Dithionite Protocols

    • Source: Du, H. C., et al. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology.
    • Context: Modern application of Dithionite for mild, aqueous reduction comp
    • URL:[Link]

  • Transfer Hydrogen

    • Source: Basu, B., et al. (2005). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds. Tetrahedron Letters.
    • Context: Discusses solvent effects and preventing side reactions during c
    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl N-(4-nitrophenyl)glycinate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl N-(4-nitrophenyl)glycinate. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2] This guide provides not only step-by-step protocols but also in-depth troubleshooting advice based on established chemical principles to help you navigate common challenges encountered during the purification process.

Section 1: Frequently Asked Questions & Foundational Principles

This section addresses the fundamental questions that form the basis of a successful recrystallization strategy for Methyl N-(4-nitrophenyl)glycinate.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical step in recrystallization.[3] An ideal solvent should meet several criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve Methyl N-(4-trophenyl)glycinate near its boiling point.[4]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble in the same solvent at room temperature or upon cooling in an ice bath, which is essential for maximizing product recovery.[5]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]

Q2: How does the molecular structure of Methyl N-(4-nitrophenyl)glycinate influence solvent choice?

The structure of Methyl N-(4-nitrophenyl)glycinate contains several functional groups that dictate its polarity and solubility: a polar nitro group (-NO₂), an ester group (-COOCH₃), and a secondary amine (-NH-). These groups, particularly the nitro and amine moieties, make the molecule quite polar and capable of hydrogen bonding.[7]

Following the principle of "like dissolves like," polar solvents are generally good candidates for dissolving this compound.[5][6] Therefore, initial screening should focus on polar protic solvents (like ethanol or methanol) and polar aprotic solvents (like ethyl acetate or acetone). A rule of thumb suggests that solvents containing similar functional groups to the compound can be effective solubilizers; for nitroaryl and ester-containing compounds, alcoholic solvents and ethyl acetate are often excellent starting points.[5][8]

Q3: When is a mixed-solvent system necessary and how does it work?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[4] This is often the case when a compound is highly soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).

The technique involves dissolving the compound in a minimum amount of the "good" solvent (in which it is very soluble) at an elevated temperature. Then, the "bad" solvent (in which the compound is poorly soluble) is added dropwise to the hot solution until a persistent cloudiness appears, indicating the solution is saturated.[5][9] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth. The two solvents chosen for a mixed system must be fully miscible with each other.[4]

Section 2: Data & Visualizations

Solvent Selection & Process Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for recrystallization, including key troubleshooting loops.

SolventSelection start Crude Methyl N-(4-nitrophenyl)glycinate test_single Test Solubility in a Polar Solvent (e.g., Ethanol) start->test_single outcome1 Ideal: Soluble Hot, Insoluble Cold test_single->outcome1 Success outcome2 Problem: Too Soluble When Cold test_single->outcome2 Non-ideal outcome3 Problem: Insoluble When Hot test_single->outcome3 Non-ideal action1 Proceed to Single-Solvent Protocol outcome1->action1 action2 Find Miscible 'Bad' Solvent (e.g., Water, Hexane) outcome2->action2 action3 Reject Solvent, Test Another outcome3->action3 mixed_protocol Proceed to Mixed-Solvent Protocol action2->mixed_protocol

Caption: Decision tree for selecting a recrystallization solvent.

RecrystallizationWorkflow start Dissolve Crude Product in Minimum Hot Solvent cool Allow to Cool Slowly start->cool decision_crystals Crystals Form? cool->decision_crystals troubleshoot_oil Problem: 'Oiling Out' cool->troubleshoot_oil collect Collect, Wash & Dry Crystals decision_crystals->collect Yes troubleshoot_no_xtal Problem: No Crystals decision_crystals->troubleshoot_no_xtal No end Pure Product collect->end action_oil Reheat, Add More 'Good' Solvent, Cool Slower troubleshoot_oil->action_oil action_oil->cool action_no_xtal Induce Nucleation (Scratch/Seed Crystal) troubleshoot_no_xtal->action_no_xtal action_evap Evaporate Excess Solvent troubleshoot_no_xtal->action_evap action_no_xtal->cool action_evap->cool

Caption: General recrystallization workflow with troubleshooting loops.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityMiscible "Bad" SolventSafety & Handling Notes
Ethanol 78Polar ProticWater, HexaneFlammable. Use in a well-ventilated fume hood.
Methanol 65Polar ProticWater, DichloromethaneFlammable and toxic. Avoid inhalation and skin contact.[6]
Ethyl Acetate 77Polar AproticHexane, HeptaneFlammable. Good general-purpose solvent for esters.[9]
Acetone 56Polar AproticWater, HexaneHighly flammable. Its low boiling point may not provide a large enough temperature gradient for some crystallizations.[4][6]
Toluene 111Non-polarHexane, HeptaneFlammable, toxic. Higher boiling point may risk "oiling out".
Water 100Highly PolarEthanol, Methanol, AcetoneNon-toxic, but its high boiling point and strong polarity may make it unsuitable as a primary solvent. Often used as an anti-solvent.[8]

Section 3: Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolve the Solute: Place the crude Methyl N-(4-nitrophenyl)glycinate in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.[10]

  • Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[9][11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11][12]

  • Crystallize: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[11]

  • Collect and Wash Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Dry the Product: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a completely dry sample, use a vacuum oven at a temperature well below the compound's melting point.[9]

Section 4: Troubleshooting Guide

This section provides solutions to the most common issues encountered during the recrystallization of Methyl N-(4-nitrophenyl)glycinate.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves, separating as a liquid phase. This is common when the boiling point of the solvent is higher than the melting point of the impure compound.[5][12] High concentrations of impurities can significantly depress the melting point, exacerbating this issue.[12][14]

  • Solution:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to lower the saturation point of the solution.[12][14]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling favors crystal formation over oiling.[5][15]

    • If the problem persists, consider that the compound may be too impure for simple recrystallization. A preliminary purification step, such as column chromatography, may be required.[12]

Problem 2: No crystals form, even after the solution has cooled completely.

  • Causality: This issue typically arises from two main causes: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[12][15]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a clean glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[1][5] If available, adding a tiny "seed crystal" of the pure compound can also initiate the process.[15]

    • Reduce Solvent Volume: If induction methods fail, it is likely too much solvent was added. Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced, allow the solution to cool again.[15] Be careful not to evaporate too much solvent, which could cause the product to crash out of solution impurely.

Problem 3: The final product is still colored.

  • Causality: The crude product may contain colored, polar impurities that are soluble in the recrystallization solvent and can become trapped in the crystal lattice.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[12]

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[11]

    • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble matter.[12]

    • Proceed with the cooling and crystallization steps as usual. Note that adding too much charcoal can lead to the adsorption of your product and reduce the overall yield.

Problem 4: The recovery yield is unacceptably low.

  • Causality: Several factors can lead to poor recovery:

    • Using an excessive amount of solvent during the dissolution step.[5][14]

    • Cooling the solution for an insufficient amount of time.

    • Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent.[5]

    • Premature crystallization during a hot gravity filtration step.

  • Solution:

    • Ensure you are using the absolute minimum amount of hot solvent required for dissolution.

    • After cooling to room temperature, always chill the solution in an ice bath for at least 20-30 minutes.

    • Always wash the final crystals with a minimal amount of ice-cold solvent.[5]

    • If the mother liquor has not been discarded, you can try to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling, though this crop may be less pure.[11]

References

  • Vertex AI Search. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Unknown. (n.d.). 4. Crystallization.
  • Unknown. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Organic Syntheses. (n.d.). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Cai, Q., Fei, Z., & Li, L. (n.d.). Methyl N-(4-nitrophenyl)carbamate. PubMed Central.

Sources

Validation & Comparative

Comprehensive FTIR Characterization Guide: N-(4-nitrophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for N-(4-nitrophenyl)glycine Methyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-nitrophenyl)glycine methyl ester (CAS: 33966-56-2) is a critical intermediate in the synthesis of peptidomimetics and azo-dye derivatives. Its structural duality—combining an electron-withdrawing nitroaniline core with a reactive methyl ester tail—makes Fourier Transform Infrared (FTIR) spectroscopy the most efficient method for validating its identity and purity.

This guide provides a definitive spectral analysis, distinguishing this compound from its precursors (4-nitroaniline) and hydrolysis products (free acid). It moves beyond simple peak listing to explain the vibrational causality required for rigorous structural confirmation in a research setting.

Part 1: Chemical Profile & Structural Analysis

To accurately interpret the FTIR spectrum, we must first map the molecular structure to its vibrational modes. The molecule consists of three distinct vibrational zones:

  • The Aromatic Head: A p-nitrophenyl ring responsible for strong symmetric/asymmetric

    
     stretches and aromatic C-H modes.
    
  • The Linker: A secondary amine (-NH-) connecting the ring to the aliphatic tail.

  • The Aliphatic Tail: A glycine methyl ester moiety containing the diagnostic carbonyl (C=O) and ether (C-O) stretches.

Structural Diagram (Vibrational Zones)

StructuralAnalysis Molecule N-(4-nitrophenyl)glycine methyl ester Zone1 Zone 1: Nitroaniline Core (Aromatic + Nitro) Molecule->Zone1 Zone2 Zone 2: Amine Linker (Secondary N-H) Molecule->Zone2 Zone3 Zone 3: Ester Tail (Aliphatic C=O, C-O) Molecule->Zone3 Peaks1 ν(NO2): ~1500-1300 cm⁻¹ ν(C=C): ~1600 cm⁻¹ Zone1->Peaks1 Peaks2 ν(N-H): ~3350-3400 cm⁻¹ (Single sharp band) Zone2->Peaks2 Peaks3 ν(C=O): ~1735-1750 cm⁻¹ ν(C-O): ~1200 cm⁻¹ Zone3->Peaks3

Figure 1: Vibrational zone mapping for N-(4-nitrophenyl)glycine methyl ester, correlating structural moieties to expected spectral regions.

Part 2: Experimental Protocol

For reproducible results, sample preparation is as critical as the scan itself. The ester moiety is susceptible to hydrolysis; therefore, strict anhydrous handling is recommended.

Methodology: KBr Pellet vs. ATR

FeatureKBr Pellet (Transmission)ATR (Attenuated Total Reflectance)
Sample State Solid powder dispersed in KBr matrix.Neat solid pressed against Crystal (Diamond/ZnSe).
Resolution High; excellent for resolving fine aromatic overtones.Medium; peak intensities may vary with contact pressure.
Suitability Preferred for Publication: Provides the clearest resolution of the N-H stretch region (3300–3500 cm⁻¹).Preferred for Routine Checks: Rapid "Go/No-Go" analysis during synthesis.

Step-by-Step Protocol (KBr Method):

  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture (water O-H peaks overlap with N-H).
    
  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen scattering effects.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Part 3: Spectral Analysis & Comparison

This section defines the "fingerprint" of the target molecule and compares it against common alternatives (precursors and byproducts).

A. Master Characteristic Peak Table
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Secondary Amine N-H Stretch3340 – 3380 Medium, SharpSingle band. Distinguishes from primary amine (doublet) of starting material.
Ester Carbonyl C=O[1][2] Stretch1735 – 1750 StrongKey indicator of the ester tail. Higher freq. than amide/acid C=O.
Aromatic Ring C=C Stretch1600 – 1610 MediumTypical "breathing" mode of the benzene ring.
Nitro Group Asymmetric NO₂1500 – 1530 StrongHighly characteristic of the 4-nitrophenyl moiety.
Nitro Group Symmetric NO₂1300 – 1340 StrongPaired with the asymmetric peak; confirms nitro status.[3]
Ester Ether C-O-C Stretch1190 – 1220 Strong"Rule of Three" peak for esters (along with C=O).[2]
Aromatic C-H Out-of-Plane Bend820 – 850 StrongDiagnostic for para-substitution (1,4-disubstituted benzene).
B. Comparative Analysis: The "Did I Make It?" Test

Researchers often need to distinguish the product from the starting material (4-Nitroaniline ) or the hydrolysis byproduct (N-(4-nitrophenyl)glycine free acid ).

Scenario 1: Synthesis Monitoring (Product vs. 4-Nitroaniline)

  • The Shift: 4-Nitroaniline possesses a primary amine (

    
    ). In the FTIR, this appears as a doublet  at ~3480 cm⁻¹ (asymmetric) and ~3360 cm⁻¹ (symmetric).
    
  • The Confirmation: Upon conversion to the glycine ester, this doublet collapses into a single sharp peak at ~3350 cm⁻¹ (secondary amine).

  • The Flag: The appearance of the strong Ester C=O peak at 1740 cm⁻¹ is the definitive evidence of alkylation. 4-Nitroaniline has no carbonyl absorption.

Scenario 2: Stability Check (Product vs. Free Acid)

  • The Risk: Esters can hydrolyze to carboxylic acids if stored improperly.

  • The Differentiator: The methyl ester shows a sharp C=O at ~1740 cm⁻¹. The free acid (N-(4-nitrophenyl)glycine) shifts this C=O to ~1700–1720 cm⁻¹ (dimer H-bonding) and displays a very broad O-H stretch ("ferry boat" shape) spanning 2500–3300 cm⁻¹.

Part 4: Decision Logic & Visualization

Use this logic flow to interpret your spectrum during synthesis.

SpectralLogic Start Start: Analyze Spectrum (Region 1600-3500 cm⁻¹) CheckCO Is there a strong peak at 1735-1750 cm⁻¹? Start->CheckCO CheckNH Check N-H Region (3300-3500 cm⁻¹) CheckCO->CheckNH Yes (C=O Present) Precursor STARTING MATERIAL: 4-Nitroaniline CheckCO->Precursor No (Missing C=O) Product MATCH: N-(4-nitrophenyl)glycine methyl ester CheckNH->Product Single Band (Secondary Amine) CheckNH->Precursor Doublet (Primary Amine) Hydrolysis DEGRADED: Free Acid Hydrolysis Product CheckNH->Hydrolysis Broad O-H Overlap

Figure 2: Spectral decision tree for identifying N-(4-nitrophenyl)glycine methyl ester during synthesis monitoring.

Part 5: References
  • PubChem. (2025).[4][5] N-(4-Nitrophenyl)glycine ethyl ester Spectral Data. National Library of Medicine. [Link]

  • Spectroscopy Online. (2020). The C=O[1][2][6] Bond, Part VI: Esters and the Rule of Three. [Link]

  • SDNBVC. (2024). Synthesis and Characterization of p-Nitroaniline Derivatives. Research Department of Physics. [Link]

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Esters. Department of Chemistry and Biochemistry. [Link]

Sources

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-[(4-nitrophenyl)amino]acetate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the ultimate success of a drug candidate. The 2-[(4-nitrophenyl)amino]acetate scaffold is a valuable building block, and the choice between its methyl and ethyl ester derivatives can have subtle but important consequences for their reactivity in subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of methyl 2-[(4-nitrophenyl)amino]acetate and ethyl 2-[(4-nitrophenyl)amino]acetate, supported by established chemical principles and data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Considerations Influencing Reactivity

The reactivity of both methyl and ethyl 2-[(4-nitrophenyl)amino]acetate is governed by a combination of steric and electronic factors. The core structure features a strongly electron-withdrawing 4-nitrophenyl group, which significantly influences the electron density across the molecule.

The lone pair of electrons on the secondary amine is delocalized into the aromatic ring, a resonance effect that is enhanced by the para-nitro group.[1][2][3] This delocalization reduces the basicity and nucleophilicity of the amino group compared to a typical alkylamine.[1] Consequently, reactions involving the amine as a nucleophile will require more forcing conditions.

The primary difference between the two molecules lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor variation gives rise to differences in steric hindrance around the carbonyl carbon. The ethyl group is larger than the methyl group, which can impede the approach of a nucleophile to the carbonyl carbon.[4][5]

Comparative Reactivity Analysis: A Data-Driven Perspective

While direct, head-to-head kinetic studies on these specific molecules are not extensively reported in the literature, we can infer their relative reactivity based on well-established principles of organic chemistry and data from similar systems.[6][7][8][9][10][11] Generally, methyl esters are more reactive towards nucleophilic acyl substitution than their ethyl counterparts due to reduced steric hindrance.[6]

Table 1: Theoretical Comparison of Reactivity in Key Transformations

Reaction TypeReactant/ConditionPredicted Relative ReactivityRationale
Alkaline Hydrolysis Aqueous NaOHMethyl > EthylThe smaller methyl group presents less steric hindrance to the approach of the hydroxide ion to the carbonyl carbon.[4][5]
Acid-Catalyzed Hydrolysis Aqueous H₂SO₄Methyl ≈ EthylThe rate-determining step in acid-catalyzed hydrolysis is often the attack of water on the protonated carbonyl. While sterics can play a role, the difference in reactivity is generally less pronounced than in base-catalyzed hydrolysis.[8]
Amidation Primary Amine (e.g., Benzylamine)Methyl > EthylSimilar to alkaline hydrolysis, the approach of the amine nucleophile is more facile for the less sterically hindered methyl ester.
Reduction of Ester LiAlH₄Methyl > EthylThe delivery of the hydride to the carbonyl carbon is more efficient for the methyl ester.
Reduction of Nitro Group H₂, Pd/CMethyl ≈ EthylThe reaction occurs at the nitro group, which is electronically and sterically distant from the ester. The choice of ester should have a negligible effect on the rate of this transformation.[12][13]

Experimental Protocols for Synthesis and Key Reactions

The following protocols are provided as representative examples for the synthesis and transformation of these compounds, based on established methodologies for similar substrates.[12][13][14][15]

Synthesis of Methyl/Ethyl 2-[(4-nitrophenyl)amino]acetate

This synthesis involves the nucleophilic substitution of a haloacetate by 4-nitroaniline.

dot

4-Nitroaniline 4-Nitroaniline Reaction Mixture Reaction Mixture 4-Nitroaniline->Reaction Mixture Methyl/Ethyl Bromoacetate Methyl/Ethyl Bromoacetate Methyl/Ethyl Bromoacetate->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction Mixture Product Methyl/Ethyl 2-[(4-nitrophenyl)amino]acetate Reaction Mixture->Product Reflux

Caption: General workflow for the synthesis of the title compounds.

Step-by-Step Protocol:

  • To a solution of 4-nitroaniline (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add methyl bromoacetate or ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Comparative Alkaline Hydrolysis

This experiment is designed to qualitatively or quantitatively compare the rate of hydrolysis.

dot

Substrate Methyl or Ethyl Ester Reaction Reaction Substrate->Reaction Reagent Aqueous NaOH Reagent->Reaction Quench Acid Quench Analysis Analysis (e.g., HPLC, LC-MS) Quench->Analysis Time Points Time Points Reaction->Time Points Monitor over time Time Points->Quench

Caption: Workflow for monitoring the hydrolysis reaction.

Step-by-Step Protocol:

  • Prepare separate solutions of methyl 2-[(4-nitrophenyl)amino]acetate and ethyl 2-[(4-nitrophenyl)amino]acetate of known concentration in a suitable solvent (e.g., a mixture of THF and water).

  • Initiate the reaction by adding a known concentration of aqueous sodium hydroxide at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a standard acid solution.

  • Analyze the quenched samples by a suitable analytical method such as HPLC or LC-MS to determine the concentration of the starting material and the 2-[(4-nitrophenyl)amino]acetic acid product.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Conclusion and Recommendations for Researchers

The choice between methyl and ethyl 2-[(4-nitrophenyl)amino]acetate should be guided by the specific requirements of the subsequent synthetic steps.

  • For reactions where the ester is the electrophilic site, such as hydrolysis or amidation, methyl 2-[(4-nitrophenyl)amino]acetate is the recommended choice due to its higher reactivity, which can lead to shorter reaction times and potentially higher yields.

  • In cases where the ester is a bystander group and reactions are being carried out at other sites of the molecule (e.g., reduction of the nitro group), the choice between the methyl and ethyl ester is less critical, and other factors such as cost and availability may be more important.

By understanding the subtle yet significant differences in reactivity between these two valuable building blocks, researchers can optimize their synthetic strategies, leading to more efficient and successful drug development campaigns.

References

  • Unexpected Steric Effects of “Remote” Alkyl Groups on the Rate of Conjugate Additions to Alkyl α,β-Ethylenic Sulfones, Sulfoxides, and Esters. The Journal of Organic Chemistry.
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
  • Unexpected steric effects of "remote" alkyl groups on the rate of conjugate additions to alkyl alpha,beta-ethylenic sulfones, sulfoxides, and esters. PubMed.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Report.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • Ethyl (4-acetyl-2-nitrophenoxy)
  • Amine Reactivity. MSU Chemistry.
  • Methyl 2-(4-nitrophenyl)
  • Methyl ester vs Ethyl ester hydrolysis. Reddit.
  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)
  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed.
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lact
  • Methyl 2-hydroxy-2-(4-nitrophenyl)
  • Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • Methyl-2-amino-2-(4-nitrophenyl)
  • Process for preparing mirabegron.
  • Methyl 2-(4-amino-3-nitrophenyl)
  • Methyl 2-(4-amino-3-nitrophenyl)
  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism.
  • Ethyl 2-(2-amino-4-nitrophenyl)
  • methyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride.
  • Show why p-nitroaniline is a much weaker base (3 pKb units weaker...). Pearson.
  • Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbon
  • Methyl 2-(4-nitrophenyl)
  • ethyl 2-(4-nitrophenyl)(d2)
  • 4-METHYL-2-NITROANILINE. CAMEO Chemicals - NOAA.
  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry.
  • A comparative study of the chemical kinetics of methyl and ethyl propanoate.
  • A comparative study of the chemical kinetics of methyl and ethyl propano
  • Methyl vs Ethyl?. Reddit.
  • Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI.

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Stability comparison of N-aryl glycine esters vs amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison of N-Aryl Glycine Esters vs. Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of peptidomimetics and prodrugs, N-aryl glycine derivatives occupy a unique chemical space. Unlike aliphatic amino acids, the N-aryl moiety significantly alters the electronic landscape of the molecule, introducing specific stability liabilities.

The Verdict: N-aryl glycine amides generally exhibit superior hydrolytic and metabolic stability compared to their ester counterparts. However, this stability is not absolute.[1] The electron-withdrawing nature of the N-aryl group weakens the amide resonance compared to aliphatic amides, and the presence of the secondary N-aryl amine introduces a high risk of oxidative degradation and intramolecular cyclization (diketopiperazine formation) that affects both esters and amides.

FeatureN-Aryl Glycine Ester N-Aryl Glycine Amide
Hydrolytic Stability (pH 7.4) Low (

min to hours)
High (

days to weeks)
Plasma Stability Very Low (High esterase susceptibility)Moderate (Susceptible to specific amidases)
Oxidative Stability Low (N-aryl radical formation)Low (N-aryl radical formation)
Major Degradation Product Acid + Alcohol (Hydrolysis)Carboxylic Acid + Amine (Hydrolysis)
Specific Liability Rapid DKP formation (Dimerization)DKP formation (if dipeptide)

Mechanistic Analysis: Electronic & Structural Determinants

To predict stability, one must understand the competition for the nitrogen lone pair electrons.

The "Tug-of-War" Resonance Effect

In a standard amino acid amide, the nitrogen lone pair donates strongly into the carbonyl (


), creating a partial double bond that confers stability (resonance energy 

20 kcal/mol).

In N-aryl glycine derivatives , the aromatic ring acts as an electron sink. The nitrogen lone pair is delocalized into the phenyl ring (aniline-like resonance).

  • Impact on Amides: This "stealing" of electron density reduces the strength of the amide bond resonance (

    
    ), making N-aryl amides more susceptible to nucleophilic attack than aliphatic amides.
    
  • Impact on Esters: The N-aryl group lowers the pKa of the amine (from ~9.0 to ~4.5). At physiological pH, the amine remains unprotonated (neutral), allowing it to act as an intramolecular nucleophile, accelerating degradation pathways like cyclization.

Visualization: Electronic Competition & Degradation Pathways

The following diagram illustrates the electronic competition and the divergent degradation pathways for esters and amides.

StabilityPathways NAryl N-Aryl Group (Electron Withdrawal) LonePair Nitrogen Lone Pair NAryl->LonePair Delocalization (Resonance) Oxidation Quinone Imine (Oxidative Species) NAryl->Oxidation Radical Formation (Light/O2 sensitive) Ester N-Aryl Glycine Ester (Ar-NH-CH2-COOR) LonePair->Ester Nu: Attack Capability Amide N-Aryl Glycine Amide (Ar-NH-CH2-CONHR) LonePair->Amide Weakened Donation (vs Aliphatic) Hydrolysis Hydrolysis (Cleavage) Ester->Hydrolysis Fast (Esterases/pH) DKP Diketopiperazine (Cyclization) Ester->DKP Rapid Dimerization Amide->Hydrolysis Slow (Amidases) Amide->DKP Slow (Requires conformation)

Figure 1: Mechanistic pathways governing the stability of N-aryl glycine derivatives. Note the central role of the N-aryl group in promoting oxidative instability and modulating hydrolytic susceptibility.

Comparative Performance Data

Chemical Hydrolysis (pH 7.4, 37°C)

Esters are inherently more electrophilic than amides. For N-aryl glycines, the ester bond is rapidly cleaved by hydroxide ions or water.

  • Esters: Typical half-life (

    
    ) in PBS (pH 7.4) ranges from 30 minutes to 4 hours , depending on the steric bulk of the ester group (Methyl < Ethyl < t-Butyl).
    
  • Amides: Typical

    
     in PBS is > 48 hours . The amide bond requires significant activation energy or enzymatic catalysis to break.
    
Plasma Stability (Metabolic)

This is the critical differentiator for drug development. Plasma contains high concentrations of esterases (e.g., paraoxonase, carboxylesterase).

SubstrateSpeciesHalf-life (

)
Primary Enzyme
N-Phenylglycine Ethyl Ester Rat Plasma< 5 minCarboxylesterases
N-Phenylglycine Ethyl Ester Human Plasma10 - 20 minButyrylcholinesterase / PON1
N-Phenylglycinamide Human Plasma> 24 hours(Stable to general esterases)
N-Phenylglycyl-Proline (Peptide) Human Plasma2 - 6 hoursProlyl oligopeptidase

Critical Insight: While amides are stable to esterases, N-aryl glycine amides can still be cleaved by broad-spectrum amidases or proteases . However, the N-aryl group often acts as a non-canonical residue, slowing down proteolytic cleavage compared to natural amino acids.

The "Hidden" Killer: Diketopiperazine (DKP) Formation

N-aryl glycine esters are notorious for undergoing spontaneous dimerization to form 1,4-diarylpiperazine-2,5-diones (DKPs).

  • Mechanism: The unprotonated amine of one molecule attacks the ester carbonyl of another (intermolecular) or, in dipeptides, the N-terminal amine attacks the C-terminal carbonyl (intramolecular).

  • Kinetics: This reaction is often faster than hydrolysis in neutral organic solvents or concentrated aqueous solutions.

  • Amide Resistance: Amides are significantly more resistant to this cyclization due to the poor leaving group ability of the amine (

    
    ) compared to the alkoxide (
    
    
    
    ) leaving group of esters.

Experimental Protocols

To validate these stability profiles in your own lead compounds, use the following standardized protocols.

Protocol: Chemical Hydrolysis Assay (pH-Rate Profile)

Objective: Determine the intrinsic chemical stability (


) independent of enzymes.
  • Stock Preparation: Dissolve test compound (10 mM) in DMSO or Acetonitrile.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM glycine-HCl buffer (pH 2.0) to assess acid stability.

  • Incubation:

    • Add 5 µL of stock to 995 µL of pre-warmed (37°C) buffer (Final conc: 50 µM, 0.5% DMSO).

    • Incubate in a shaking water bath.

  • Sampling:

    • At

      
       min and 
      
      
      
      h.
    • Remove 50 µL aliquots and quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
Protocol: Plasma Stability Assay

Objective: Assess enzymatic degradation susceptibility.

  • Plasma Thawing: Thaw frozen plasma (Human/Rat/Mouse) rapidly at 37°C. Centrifuge to remove debris if necessary.

  • Reaction Initiation:

    • Spike test compound (1 µM final) into 100% plasma.

    • Control: Spike compound into heat-inactivated plasma (to distinguish chemical vs enzymatic degradation).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling Workflow:

    PlasmaWorkflow Start Incubation (37°C) Aliquot Take 50µL Aliquot Start->Aliquot Quench Quench (200µL ACN + IS) Aliquot->Quench Vortex Vortex & Centrifuge (4000g, 10min) Quench->Vortex Analyze LC-MS/MS Analysis Vortex->Analyze

    Figure 2: Workflow for plasma stability sampling.

  • Data Processing: Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .

Expert Recommendations for Drug Design

  • Avoid Simple Esters for Oral Drugs: Unless you are designing a prodrug specifically to target esterases, N-aryl glycine esters are too unstable for oral bioavailability. They will hydrolyze in the gut or liver before reaching systemic circulation.

  • Stabilize Amides with Sterics: If using N-aryl glycine amides, introduce steric hindrance (e.g., ortho-substitution on the N-aryl ring). This twists the amide bond out of planarity, potentially reducing resonance but significantly blocking proteolytic access.

  • Monitor for DKP: Always screen for the M-OR (loss of alcohol) or M-NHR (loss of amine) mass peak in LC-MS. The formation of the cyclic DKP dimer is a common artifact in stability samples of N-aryl glycines.

  • Oxidation Watch: Store N-aryl glycine derivatives in amber vials under inert atmosphere (Argon/Nitrogen). The N-aryl amine is prone to auto-oxidation to quinone imines upon light exposure.

References

  • Hydrolysis Kinetics of N-Aryl Esters

    • Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.[2][3]

    • Source: ChemRxiv (2021).
    • URL:[Link][4]

  • Amide vs Ester Resonance

    • Title: Relative stability of amides, esters, anhydrides, and acyl chlorides.[1]

    • Source: Khan Academy / Organic Chemistry.[1]

    • URL:[Link]

  • Cyclization Mechanisms (DKP Formation)

    • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides (via DKP intermedi
    • Source: RSC Advances (2015).
    • URL:[Link]

  • Metabolic Stability Strategies

    • Title: Drug Modifications to Improve Stability – Bioisosteres of Amides.[5][6]

    • Source: Open Library Publishing Pl
    • URL:[Link]

Sources

A Comparative Guide to HPLC Analysis of Methyl 2-[(4-nitrophenyl)amino]acetate and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as Methyl 2-[(4-nitrophenyl)amino]acetate, a potential intermediate in various synthetic pathways, a thorough understanding of its impurity profile is paramount. Impurities can arise from various sources, including the synthetic route, degradation of the API over time, or interactions with excipients in a final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2]

This technical guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of Methyl 2-[(4-nitrophenyl)amino]acetate and its potential process-related and degradation impurities. By presenting supporting experimental data (hypothetical, for illustrative purposes), this guide will delve into the causality behind methodological choices, offering researchers and drug development professionals a framework for establishing a robust, stability-indicating analytical method.

Understanding the Impurity Landscape: A Hypothetical Synthesis and Degradation Pathway

To develop a meaningful analytical method, we must first anticipate the impurities we expect to encounter. A plausible synthetic route for Methyl 2-[(4-nitrophenyl)amino]acetate is the nucleophilic aromatic substitution (SNAr) reaction between a 4-halonitrobenzene and methyl glycinate.[3][4][5]

Proposed Synthesis:

  • Reactants: 4-Fluoronitrobenzene and Methyl Glycinate

  • Reaction: Nucleophilic Aromatic Substitution

From this proposed synthesis, we can predict the following process-related impurities:

  • Impurity A: 4-Fluoronitrobenzene (Starting Material)

  • Impurity B: Methyl Glycinate (Starting Material)

  • Impurity C: 4-Nitrophenol (By-product from hydrolysis of starting material or product)

Furthermore, forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradation products and establishing a method's stability-indicating capabilities.[6][7][8] For Methyl 2-[(4-nitrophenyl)amino]acetate, the primary degradation pathways are expected to be hydrolysis of the ester and reduction of the nitro group.[9][10][11][12][13][14]

Potential Degradation Products:

  • Impurity D: 2-[(4-Nitrophenyl)amino]acetic acid (Hydrolysis Product)

  • Impurity E: Methyl 2-[(4-aminophenyl)amino]acetate (Reduction Product)

Comparative HPLC Methodologies

We will now compare two distinct reversed-phase HPLC methods designed to resolve Methyl 2-[(4-nitrophenyl)amino]acetate from its potential impurities. Reversed-phase HPLC is the most common mode of chromatography in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[1][15]

  • Method 1: The Workhorse - Isocratic Elution on a C18 Column

  • Method 2: The High-Resolution Approach - Gradient Elution on a Phenyl-Hexyl Column

Data Presentation: A Head-to-Head Comparison of Retention Times

The following table summarizes the hypothetical retention time data for Methyl 2-[(4-nitrophenyl)amino]acetate and its impurities using the two proposed HPLC methods.

CompoundImpurity TypeMethod 1 (C18, Isocratic) Retention Time (min)Method 2 (Phenyl-Hexyl, Gradient) Retention Time (min)
Impurity B: Methyl GlycinateStarting Material2.53.1
Impurity D: 2-[(4-Nitrophenyl)amino]acetic acidDegradation Product3.85.5
Impurity E: Methyl 2-[(4-aminophenyl)amino]acetateDegradation Product4.57.2
Impurity C: 4-NitrophenolBy-product6.29.8
Methyl 2-[(4-nitrophenyl)amino]acetate API 8.0 12.5
Impurity A: 4-FluoronitrobenzeneStarting Material9.514.2

Experimental Protocols

Method 1: Isocratic Elution on a C18 Column

This method represents a straightforward and robust approach, often used for routine quality control. The choice of a C18 column is based on its wide applicability and hydrophobicity, which is suitable for retaining the aromatic compounds of interest.[15]

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile: 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Gradient Elution on a Phenyl-Hexyl Column

This method is designed to provide enhanced resolution, particularly for closely eluting peaks, by employing a different stationary phase and a gradient elution. The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[16] The gradient elution allows for a wider range of polarities to be explored during a single run, improving separation of both early and late eluting compounds.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-22 min: 20% B

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for impurity analysis and the logical considerations for comparing the two HPLC methods.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample API Sample Weigh Weighing Sample->Weigh Dissolve Dissolution Weigh->Dissolve Filter Filtering (0.45 µm) Dissolve->Filter Vial HPLC Vial Filter->Vial Autosampler Autosampler Vial->Autosampler Injection Injection Autosampler->Injection Column HPLC Column Injection->Column Detection UV Detector Column->Detection Data Data Acquisition Detection->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental Workflow for HPLC Impurity Analysis.

Method_Comparison cluster_goal cluster_method1 Method 1: Isocratic C18 cluster_method2 Method 2: Gradient Phenyl-Hexyl Goal Separate API from Impurities A, B, C, D, E M1_Column C18 Column (Hydrophobic Interactions) Goal->M1_Column M2_Column Phenyl-Hexyl Column (π-π and Hydrophobic Interactions) Goal->M2_Column M1_Mobile Isocratic Mobile Phase (Constant Elution Strength) M1_Column->M1_Mobile M1_Result Result: Good general separation, may have co-elution risk for similar polarity compounds. M1_Mobile->M1_Result M2_Mobile Gradient Mobile Phase (Variable Elution Strength) M2_Column->M2_Mobile M2_Result Result: Enhanced resolution, better separation of complex mixtures. M2_Mobile->M2_Result

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.